molecular formula C19H24ClN3O4 B12616451 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-chloro-2-[1-[(1,1-dimethylethoxy)carbonyl]-3-piperidinyl]-, methyl ester

1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-chloro-2-[1-[(1,1-dimethylethoxy)carbonyl]-3-piperidinyl]-, methyl ester

Cat. No.: B12616451
M. Wt: 393.9 g/mol
InChI Key: GEKUFAAQLBWHBA-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-chloro-2-[1-[(1,1-dimethylethoxy)carbonyl]-3-piperidinyl]-, methyl ester is a complex organic compound that belongs to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications, particularly in cancer research due to their ability to inhibit specific cellular pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-chloro-2-[1-[(1,1-dimethylethoxy)carbonyl]-3-piperidinyl]-, methyl ester typically involves multiple steps, starting from commercially available precursors. The process often includes:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-chloro-2-[1-[(1,1-dimethylethoxy)carbonyl]-3-piperidinyl]-, methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-chloro-2-[1-[(1,1-dimethylethoxy)carbonyl]-3-piperidinyl]-, methyl ester has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily by inhibiting the activity of fibroblast growth factor receptors (FGFRs). These receptors play a crucial role in cell proliferation, differentiation, and survival. By binding to these receptors, the compound prevents their activation, thereby inhibiting downstream signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis, making it a promising candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-chloro-2-[1-[(1,1-dimethylethoxy)carbonyl]-3-piperidinyl]-, methyl ester is unique due to its specific substitution pattern, which imparts distinct biological properties. Its ability to selectively inhibit FGFRs sets it apart from other similar compounds, making it a valuable molecule for targeted cancer therapy .

Properties

Molecular Formula

C19H24ClN3O4

Molecular Weight

393.9 g/mol

IUPAC Name

methyl 6-chloro-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]pyrrolo[2,3-b]pyridine-1-carboxylate

InChI

InChI=1S/C19H24ClN3O4/c1-19(2,3)27-17(24)22-9-5-6-13(11-22)14-10-12-7-8-15(20)21-16(12)23(14)18(25)26-4/h7-8,10,13H,5-6,9,11H2,1-4H3

InChI Key

GEKUFAAQLBWHBA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C2=CC3=C(N2C(=O)OC)N=C(C=C3)Cl

Origin of Product

United States

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